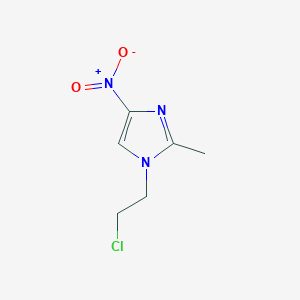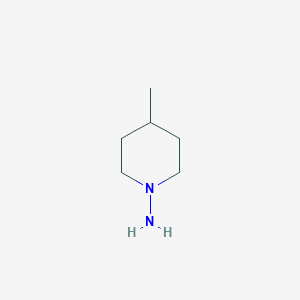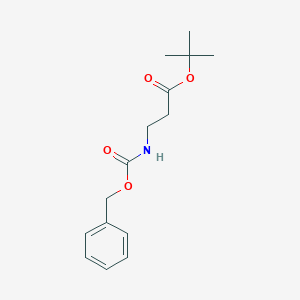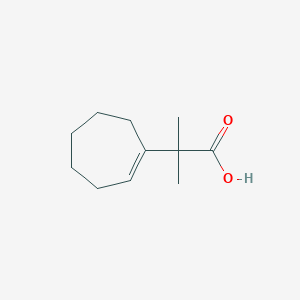
2-(Cyclohepten-1-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohepten-1-yl)-2-methylpropanoic acid, also known as Tropanyl 2-methylpropanoic acid, is a chemical compound that belongs to the class of tropane alkaloids. This compound has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anticholinergic activity, which makes it useful in studying the cholinergic system in the brain. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has also been studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid acts as a competitive antagonist of muscarinic acetylcholine receptors, which are found throughout the central and peripheral nervous systems. By blocking these receptors, 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid can reduce the activity of the cholinergic system, which is involved in various physiological processes, including memory, attention, and muscle control.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid are well-documented in scientific literature. This compound has been found to have potent anticholinergic activity, which can lead to various physiological effects, including dry mouth, blurred vision, constipation, and urinary retention. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has also been found to have potential neuroprotective effects, which make it useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in lab experiments include its potent anticholinergic activity, which makes it useful in studying the cholinergic system in the brain. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid is also relatively easy to synthesize, which makes it readily available for scientific research. The limitations of using 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in lab experiments include its potential for side effects, such as dry mouth, blurred vision, constipation, and urinary retention.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid. One potential direction is to study the neuroprotective effects of this compound in more detail, with a focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study the potential side effects of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in more detail, with a focus on developing strategies to minimize these side effects. Furthermore, the development of new synthesis methods for 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid could lead to the production of higher quality compounds for scientific research.
Synthesemethoden
The synthesis of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid involves the reaction of cycloheptenone with methyl magnesium bromide followed by the reaction with ethyl chloroacetate. The resulting product is then hydrolyzed to obtain 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid. This synthesis method has been extensively studied and optimized for the production of high-quality 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid.
Eigenschaften
CAS-Nummer |
16642-56-1 |
|---|---|
Produktname |
2-(Cyclohepten-1-yl)-2-methylpropanoic acid |
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-(cyclohepten-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2,10(12)13)9-7-5-3-4-6-8-9/h7H,3-6,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
KYBMDQKBPBFTEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CCCCCC1)C(=O)O |
Kanonische SMILES |
CC(C)(C1=CCCCCC1)C(=O)O |
Synonyme |
α,α-Dimethyl-1-cycloheptene-1-acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




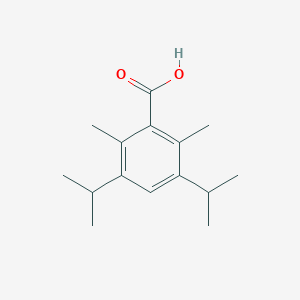
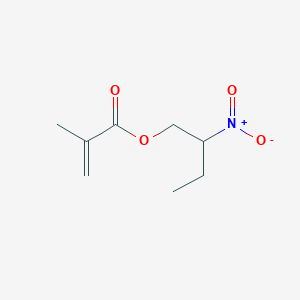
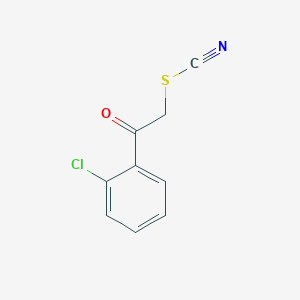
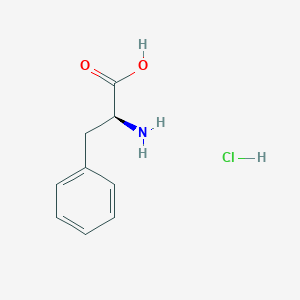


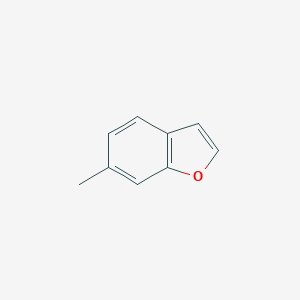
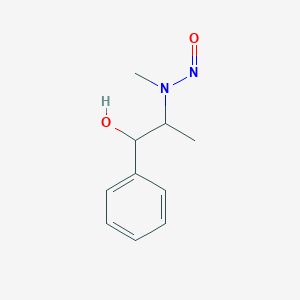
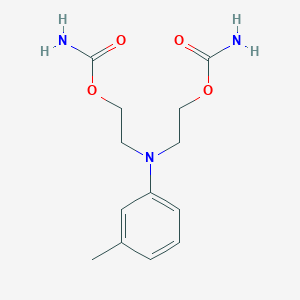
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
